1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a 1,3-benzothiazole moiety linked to a 5-oxopyrrolidin-3-yl group substituted with a 4-ethoxyphenyl ring. The benzothiazole group is known for its electron-deficient aromatic system, which enhances interactions with biological targets through π-π stacking and hydrogen bonding . Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-2-27-15-9-7-14(8-10-15)24-12-13(11-18(24)25)21-19(26)23-20-22-16-5-3-4-6-17(16)28-20/h3-10,13H,2,11-12H2,1H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWVQLYZAMDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a γ-lactone or by cyclization of a suitable amino acid derivative.
Coupling Reactions: The final step involves the coupling of the benzothiazole and pyrrolidinone intermediates with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
- 1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 877640-52-3) This analogue replaces the benzothiazole group with a 4-methoxyphenyl ring on the pyrrolidinone. The ethoxy group on the phenyl ring remains consistent, suggesting similar lipophilicity .
1-Benzyl-3-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea
Here, the benzothiazole is replaced with a benzyl group and a hydroxyethyl chain. The hydroxyethyl moiety introduces additional hydrogen-bonding capacity, which may enhance water solubility compared to the benzothiazole-containing compound. However, the absence of the benzothiazole’s aromatic system could reduce target affinity .
Urea Derivatives with Heterocyclic Variations
- Z15 (1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea) This compound substitutes the benzothiazole and pyrrolidinone with a fluorophenyl group and an oxadiazole ring. The oxadiazole’s electron-deficient nature mimics benzothiazole’s π-accepting properties, while the fluorine atom enhances metabolic stability.
MK13 (1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea)
MK13 replaces the benzothiazole with a pyrazole ring and incorporates a dimethoxyphenyl group. The pyrazole’s dual hydrogen-bonding sites (N–H) could mimic the urea linkage’s interactions, but the dimethoxyphenyl group’s bulkiness might sterically hinder target engagement compared to the ethoxyphenyl substituent .
Compounds with Shared Functional Groups
- Its crystal structure reveals intramolecular O–H∙∙∙O hydrogen bonding, a feature that may stabilize the target compound’s conformation. However, the absence of the urea linkage limits direct pharmacological comparisons .
- Etofenprox (1-((2-(4-Ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) A pesticide with a 4-ethoxyphenyl group, etofenprox highlights the role of ethoxy substituents in enhancing lipophilicity for membrane penetration. This suggests that the target compound’s 4-ethoxyphenyl group may similarly improve bioavailability .
Research Implications
- Synthetic Challenges: The benzothiazole and pyrrolidinone groups in the target compound likely require multi-step synthesis, as seen in analogous 5-oxopyrrolidinone derivatives (e.g., cyclocondensation reactions) .
- Physicochemical Properties : The ethoxy group balances lipophilicity and solubility, a trait shared with etofenprox but optimized differently in urea-based structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
